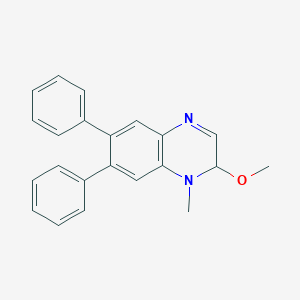
2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline typically involves the condensation of appropriate aromatic amines with diketones or their derivatives. One common method is the reaction of 2-methoxybenzylamine with 1,2-diphenylethane-1,2-dione under acidic conditions to form the desired quinoxaline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methoxy and diphenyl substituents.
2,3-Diphenylquinoxaline: A closely related compound with similar biological activities.
6,7-Dimethylquinoxaline: Another derivative with different substituents on the quinoxaline ring.
Uniqueness
2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the diphenyl substituents can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy .
Propriétés
Numéro CAS |
116319-13-2 |
|---|---|
Formule moléculaire |
C22H20N2O |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-methoxy-1-methyl-6,7-diphenyl-2H-quinoxaline |
InChI |
InChI=1S/C22H20N2O/c1-24-21-14-19(17-11-7-4-8-12-17)18(16-9-5-3-6-10-16)13-20(21)23-15-22(24)25-2/h3-15,22H,1-2H3 |
Clé InChI |
ORSACXAEDXHUSE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C=NC2=C1C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289121.png)
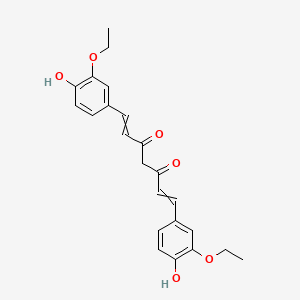
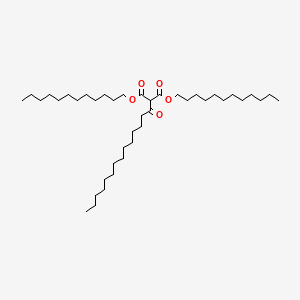
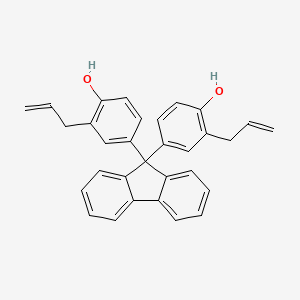
![3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol](/img/structure/B14289146.png)
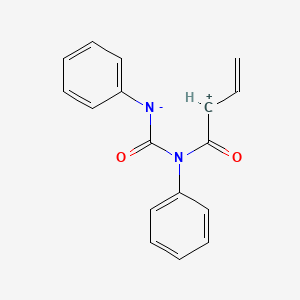


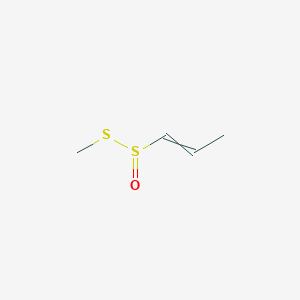
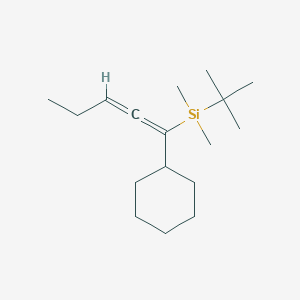
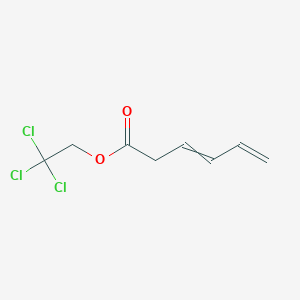
![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)
